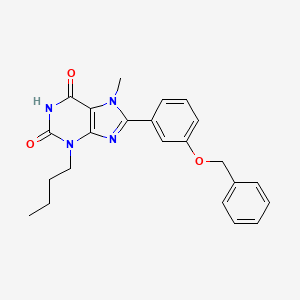
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound has been widely used in scientific research for its ability to selectively inhibit protein kinase C (PKC) isoforms.
作用机制
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 selectively inhibits PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the activation of MAPK and Akt signaling pathways.
实验室实验的优点和局限性
One of the major advantages of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in lab experiments is its ability to selectively inhibit PKC isoforms. This allows researchers to study the role of specific PKC isoforms in various cellular processes. However, one of the limitations of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 is its potential off-target effects. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit other kinases such as PDK1 and PIM1, which may affect the interpretation of results.
未来方向
There are several future directions for the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in scientific research. One area of interest is the role of PKC isoforms in cancer progression and metastasis. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the proliferation of various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Additionally, the development of more selective PKC inhibitors may help to address some of the limitations of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220. Finally, the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in combination with other inhibitors may provide insights into the complex signaling pathways involved in various cellular processes.
合成方法
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 can be synthesized by reacting 3-phenylmethoxyphenylindole with 2,6-dimethyl-3,5-dioxoheptanedioic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with butyllithium and methyl iodide to obtain 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220.
科学研究应用
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been extensively used in scientific research to study the role of PKC isoforms in various cellular processes. It has been shown to inhibit PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ isoforms with varying degrees of selectivity. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been used to study the role of PKC isoforms in cell proliferation, differentiation, apoptosis, and signal transduction pathways.
属性
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

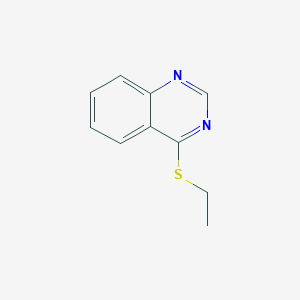
![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
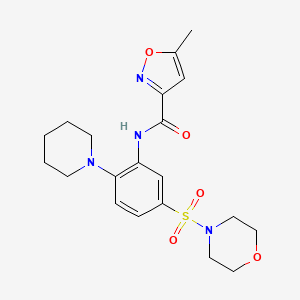
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
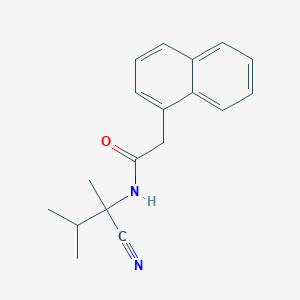
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
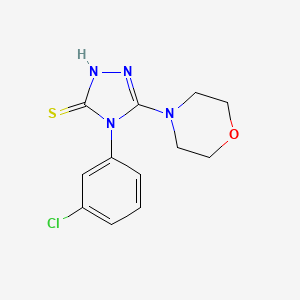
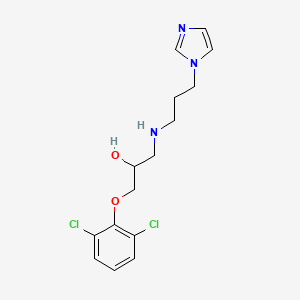
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)